molecular formula C15H15N5O3S B12742761 Benzoic acid, 2-((2-methylphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide CAS No. 195370-41-3

Benzoic acid, 2-((2-methylphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide

Cat. No.: B12742761
CAS No.: 195370-41-3
M. Wt: 345.4 g/mol
InChI Key: SUKBALMQRGIBJX-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((2-methylphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-((2-methylphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 2-((2-methylphenyl)amino)benzoic acid, followed by the introduction of the aminothioxomethyl group through a series of substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((2-methylphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

Benzoic acid, 2-((2-methylphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-((2-methylphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-amino-5-methyl-
  • Benzoic acid, 2-(phenylamino)-
  • Benzoic acid, 2-amino-4-methyl-

Uniqueness

Benzoic acid, 2-((2-methylphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

195370-41-3

Molecular Formula

C15H15N5O3S

Molecular Weight

345.4 g/mol

IUPAC Name

[[2-(2-methylanilino)-4-nitrobenzoyl]amino]thiourea

InChI

InChI=1S/C15H15N5O3S/c1-9-4-2-3-5-12(9)17-13-8-10(20(22)23)6-7-11(13)14(21)18-19-15(16)24/h2-8,17H,1H3,(H,18,21)(H3,16,19,24)

InChI Key

SUKBALMQRGIBJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)NNC(=S)N

Origin of Product

United States

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